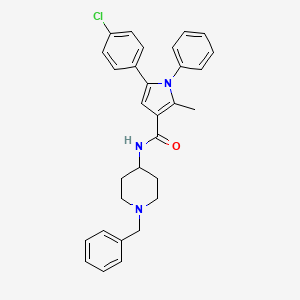![molecular formula C20H21N4O2P B7560785 1-Ethoxy-2,7-dimethyl-3,5-diphenylpyrazolo[4,3-c][1,5,2]diazaphosphinine 1-oxide](/img/structure/B7560785.png)
1-Ethoxy-2,7-dimethyl-3,5-diphenylpyrazolo[4,3-c][1,5,2]diazaphosphinine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2,7-dimethyl-3,5-diphenylpyrazolo[4,3-c][1,5,2]diazaphosphinine 1-oxide, commonly known as EDDP, is a synthetic compound that belongs to the class of pyrazolodiazaphosphinines. It has gained significant attention in scientific research due to its potential applications in medicinal chemistry, particularly in the treatment of cancer.
Wirkmechanismus
The mechanism of action of EDDP involves the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. EDDP also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and tumor invasion.
Biochemical and Physiological Effects:
EDDP has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. Studies have also shown that EDDP can induce DNA damage and oxidative stress in cancer cells, leading to their death. However, further studies are required to understand the exact biochemical and physiological effects of EDDP on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of EDDP is its potent anti-tumor activity and low toxicity towards normal cells. This makes it a promising candidate for cancer therapy. However, the synthesis of EDDP is complex and requires multiple steps, which can be a limitation for its large-scale production. Additionally, further studies are required to understand the pharmacokinetics and pharmacodynamics of EDDP in vivo.
Zukünftige Richtungen
There are several future directions for the research on EDDP. One potential direction is the development of novel EDDP analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the synergistic effects of EDDP with other anti-cancer agents. Further studies are also required to understand the molecular mechanisms underlying the anti-tumor activity of EDDP and its potential applications in other diseases.
Synthesemethoden
The synthesis of EDDP involves a multi-step process that includes the reaction of 2-chloro-1-ethoxy-3,5-dimethylpyrazole with diphenylphosphinic chloride in the presence of triethylamine. The resulting intermediate is then oxidized with hydrogen peroxide to yield EDDP.
Wissenschaftliche Forschungsanwendungen
EDDP has been extensively studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. Studies have shown that EDDP exhibits potent anti-tumor activity in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis.
Eigenschaften
IUPAC Name |
1-ethoxy-2,7-dimethyl-3,5-diphenylpyrazolo[4,3-c][1,5,2]diazaphosphinine 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N4O2P/c1-4-26-27(25)18-15(2)22-24(17-13-9-6-10-14-17)20(18)21-19(23(27)3)16-11-7-5-8-12-16/h5-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOIYXMDQNPDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP1(=O)C2=C(N=C(N1C)C3=CC=CC=C3)N(N=C2C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N4O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~4~-benzyl-2-[(3,5-difluorobenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560714.png)
![1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B7560718.png)

![2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide](/img/structure/B7560728.png)
![3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7560733.png)
![3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B7560757.png)
![4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole](/img/structure/B7560764.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone](/img/structure/B7560767.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B7560773.png)
![2-[2-(1,3-Thiazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7560777.png)

